3-[(2-Bromophenyl)methyl]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an aniline group through a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]aniline hydrochloride typically involves a multi-step process. One common method is the bromination of toluene to form 2-bromotoluene, followed by a Friedel-Crafts alkylation reaction with aniline to produce the desired compound. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted aniline compounds .
Scientific Research Applications
3-[(2-Bromophenyl)methyl]aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and aniline group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylaniline: Similar in structure but with a methyl group instead of a methylene bridge.
2-Bromoaniline: Lacks the methylene bridge and has the bromine atom directly attached to the aniline ring.
4-Bromoaniline: The bromine atom is positioned at the para position relative to the aniline group.
Uniqueness
3-[(2-Bromophenyl)methyl]aniline hydrochloride is unique due to the presence of the methylene bridge, which influences its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C13H13BrClN |
---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(15)9-10;/h1-7,9H,8,15H2;1H |
InChI Key |
IQAXNFMXRSRULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.